N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core. This heterocyclic scaffold is substituted with an isopentyl group at position 5, two methyl groups at position 3, and a 4-oxo moiety. The sulfonamide group at position 7 consists of a 2-methylpropane-1-sulfonyl substituent.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-14(2)9-10-22-17-11-16(21-27(24,25)12-15(3)4)7-8-18(17)26-13-20(5,6)19(22)23/h7-8,11,14-15,21H,9-10,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULGOQIPPXBPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, exploring its mechanism of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a tetrahydrobenzo[b][1,4]oxazepine ring , which is fused with various functional groups including an isopentyl chain and a sulfonamide moiety. The unique combination of these structural elements contributes to its potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₃S |
| Molecular Weight | 365.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. These interactions can modulate various pathways including:
- Signal Transduction: The compound may influence signaling pathways critical for cellular communication.
- Metabolic Processes: It could potentially alter metabolic pathways relevant for energy production and utilization.
Therapeutic Potential
Research indicates that this compound may have applications in treating neurological and metabolic disorders due to its ability to interact with central nervous system targets.
Case Studies and Research Findings
Several studies have explored the compound's pharmacological properties:
- Neuroprotective Effects: Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Antitumor Activity: In vitro assays have demonstrated that derivatives of this compound possess significant antitumor activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties: Some derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that while many share common features such as the oxazepine ring system, the specific arrangement of functional groups in this compound may confer distinct biological activities not present in its analogs.
| Compound | Biological Activity |
|---|---|
| N-(5-isopentyl...ethanesulfonamide | Neuroprotective |
| N-(5-isopentyl...cyclopropanecarboxamide | Antitumor |
| N-(5-isopentyl...benzamide | Antimicrobial |
Comparison with Similar Compounds
Compound 1: N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide (CAS 921907-81-5)
- Molecular Formula : C₂₃H₃₀N₂O₄S
- Molecular Weight : 430.6 g/mol
- Key Differences :
- Substitution at position 8 of the oxazepine ring instead of position 5.
- Sulfonamide group: 4-methylbenzenesulfonyl (aromatic) vs. 2-methylpropane-1-sulfonyl (aliphatic).
- Implications: The aromatic sulfonamide in Compound 1 may enhance π-π stacking interactions but reduce solubility compared to the aliphatic sulfonamide in the target compound.
Compound 2: N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide (CAS 922050-73-5)
- Molecular Formula : C₂₃H₃₀N₂O₄S
- Molecular Weight : 430.6 g/mol
- Key Differences :
- Isobutyl substituent at position 5 vs. isopentyl in the target compound.
- Sulfonamide group: m-tolylmethanesulfonyl (bulky aromatic) vs. 2-methylpropane-1-sulfonyl.
- The m-tolyl group introduces ortho-para electronic effects, which could modulate reactivity in electrophilic environments .
Physicochemical and Spectroscopic Comparisons
NMR Analysis
- Evidence from analogous compounds (e.g., rapamycin derivatives) demonstrates that substituent position and electronic environment significantly influence chemical shifts. For example:
- Protons near aliphatic sulfonamides (as in the target compound) exhibit upfield shifts due to reduced electron-withdrawing effects compared to aromatic sulfonamides.
- Substitution at position 7 vs. 8 alters the chemical environment of protons in regions A (positions 39–44) and B (positions 29–36), as observed in NMR profiles of related molecules .
Lumping Strategy Relevance
- Compounds with the same core (e.g., benzo[b][1,4]oxazepine) but differing substituents are often "lumped" into a single category for computational modeling. However:
- The target compound’s aliphatic sulfonamide and position 7 substitution necessitate separate consideration in reaction pathways or pharmacokinetic simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
